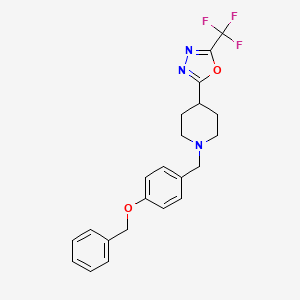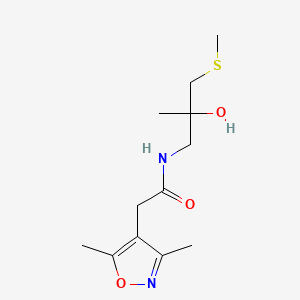![molecular formula C26H18F4N4O2 B2537892 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 931929-45-2](/img/structure/B2537892.png)
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H18F4N4O2 and its molecular weight is 494.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding Affinity and Receptor Ligands
Research has focused on the synthesis of novel compounds with high affinity for central benzodiazepine receptors, utilizing structures like pyrazolo[4,3-c]quinolin-3-(3H)-ones, which are related to the query compound. These studies aim to understand the interaction between these molecules and benzodiazepine receptors, potentially paving the way for new therapeutic agents targeting neurological conditions. Notably, compounds in this family have demonstrated in vitro potency as antagonists, with specific focus on their binding affinities and intrinsic activities at GABA(A) receptors expressed in Xenopus laevis oocytes (Carotti et al., 2003).
Structural and Luminescent Properties
The synthesis and structural characterization of aryl amide type ligands and their lanthanide complexes have been explored, indicating potential applications in materials science, particularly due to their luminescent properties. Such studies are critical for developing new materials with specific photophysical characteristics, which can be applied in sensing, imaging, and optoelectronic devices. The luminescence of these complexes, especially when involving Eu(III), suggests their utility in solid-state lighting or bioimaging applications (Wu et al., 2006).
Antimicrobial Activity
Compounds incorporating the pyrazolo[4,3-c]quinoline scaffold have been investigated for their antimicrobial properties. This research is crucial in the ongoing battle against bacterial and fungal pathogens, where there is a constant need for new agents due to the rising threat of resistance. Synthesis of derivatives and subsequent screening for activity against various pathogens provide insights into the structure-activity relationships necessary for antimicrobial efficacy (Idrees et al., 2020).
Neuroprotective and Anxiolytic Potential
The exploration of pyrazolo[3,4-b]quinoline derivatives as translocator protein ligands has revealed their high affinity and potential implications for designing anxiolytic and neuroprotective agents. These findings underscore the therapeutic promise of such compounds in treating anxiety disorders and protecting neuronal health, highlighting the versatility of the pyrazolo[4,3-c]quinoline core in medicinal chemistry (Cappelli et al., 2011).
Propiedades
IUPAC Name |
2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F4N4O2/c27-18-9-10-22-20(12-18)24-21(14-33(22)13-16-5-2-1-3-6-16)25(36)34(32-24)15-23(35)31-19-8-4-7-17(11-19)26(28,29)30/h1-12,14H,13,15H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQPDUZCOADEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=C2C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

